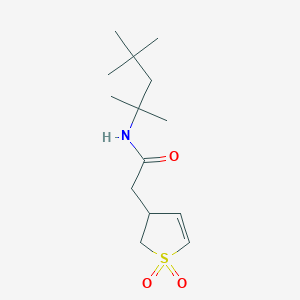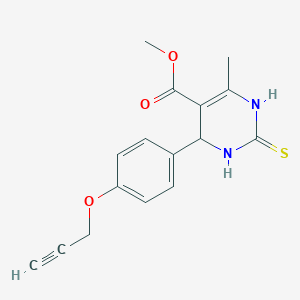![molecular formula C11H14N4O B7572504 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with a furan ring.
Mecanismo De Acción
The mechanism of action of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors, which are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antibacterial and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is its potential as a PET imaging agent. This compound has been shown to exhibit high selectivity and affinity for certain molecular targets, which makes it a promising candidate for imaging studies. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new molecular targets and the investigation of the compound's activity against these targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine can be achieved through various methods, including the reaction of 4-methylpiperazine with 2,3-dichloropyridazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-methylpiperazine with 2,3-dichloropyridazine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a positron emission tomography (PET) imaging agent.
Propiedades
IUPAC Name |
7-(4-methylpiperazin-1-yl)furo[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)8-12-13-11/h2,7-8H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNXHXUUWKCASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)



![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)